molecular formula C16H21N9 B2602308 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine CAS No. 2201781-56-6

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine

Numéro de catalogue: B2602308
Numéro CAS: 2201781-56-6
Poids moléculaire: 339.407
Clé InChI: XUJJWAOWNKQSED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine is a useful research compound. Its molecular formula is C16H21N9 and its molecular weight is 339.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Activité Biologique

The compound 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

The molecular formula of the compound is C16H20N8C_{16}H_{20}N_{8}, indicating a complex structure with multiple nitrogen atoms characteristic of triazole derivatives.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar triazole compounds demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Compound TypeActivityMIC (µg/mL)
Triazole DerivativesAntibacterial0.125 – 8
Triazole DerivativesAntifungalVaries

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole-based compounds. For example, the compound has been evaluated for its ability to inhibit specific cancer-related pathways. In vitro assays demonstrated that modifications in the triazole structure can enhance selectivity and potency against cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the cyclopropyl group and specific substitutions on the triazole ring significantly influence biological activity. Modifications in these regions can lead to enhanced potency and selectivity against targeted enzymes or receptors .

Case Study 1: Antibacterial Screening

A recent study screened a library of triazole compounds for antibacterial activity against drug-resistant strains. The compound exhibited promising results with an MIC lower than many established antibiotics, suggesting its potential as a new antibacterial agent .

Case Study 2: Cancer Cell Line Inhibition

In another investigation focusing on cancer therapeutics, this compound was part of a series tested against various cancer cell lines. Results indicated that it effectively inhibited cell proliferation in several models, with IC50 values suggesting significant cytotoxicity .

Applications De Recherche Scientifique

Anticancer Activity

The compound's design is influenced by the pharmacological properties of its triazole and pyridazine components. Research indicates that derivatives of triazolo-pyridazines exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • Inhibition of c-Met Kinase : Similar compounds have shown potent inhibition of c-Met kinase activity, which is critical in cancer progression. A related compound demonstrated an IC₅₀ value of 4.2 nmol/L against the wild-type MET enzyme and exhibited efficacy in tumor growth inhibition in xenograft models .

Neurological Disorders

The potential for treating neurological disorders has also been investigated. Compounds containing triazole-fused structures have been linked to neuroprotective effects and modulation of neurotransmitter systems:

  • GABA Receptor Modulation : Triazoles have been studied for their ability to act as GABA-A receptor antagonists, which could provide therapeutic benefits in conditions like epilepsy and anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound is typically achieved through multi-step reactions involving cyclization processes that incorporate both triazole and pyridazine units. The following table summarizes some synthetic routes and yields from recent studies:

Synthetic Route Yield (%) Key Steps
Cyclization with hydrazine80%Formation of triazole ring
Substitution reactions91%Introduction of functional groups

Case Study 1: c-Met Inhibition

In a study focused on the anticancer properties of triazolo-pyridazine derivatives, one compound was tested against various MET mutants and showed promising results with low IC₅₀ values across multiple variants . This highlights the potential for targeted therapies in cancers driven by c-Met overexpression.

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of triazole derivatives revealed that certain compounds could significantly reduce oxidative stress markers in neuronal cell cultures. This suggests a possible avenue for developing treatments for neurodegenerative diseases .

Analyse Des Réactions Chimiques

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

Functional Group Reactivity
Azetidine Ring Susceptible to ring-opening under acidic or nucleophilic conditions .
Triazolo-pyridazine Moiety May undergo electrophilic substitution or participate in coupling reactions.
1H-1,2,3-Triazolyl Ethyl Chain Acidic protons on the triazole ring could enable metal coordination or deprotonation.

Comparative Analysis of Analogous Compounds

| Compound | Key Features | Synthesis/Reactivity |
|------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| 5-Methyl- triazolo[4,3-b]pyridazine | Antimicrobial properties . | Synthesized via condensation of hydrazine derivatives with carbonyl compounds . |
| 5-Cyclopropyl-N-methyl-N-[2-(triazolyl)ethyl]-pyridazinone | Antitumor activity . | Cyclopropyl group introduced via alkylation; pyridazinone formed through cyclization. |
| 6-Acetyl-N-methyl-N-(triazolyl)azetidine | Inhibits eosinophil infiltration . | Azetidine formed via cycloaddition; acetyl group introduced via acetylation . |

Propriétés

IUPAC Name

1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[2-(triazol-1-yl)ethyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N9/c1-22(8-9-24-7-6-17-21-24)13-10-23(11-13)15-5-4-14-18-19-16(12-2-3-12)25(14)20-15/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJJWAOWNKQSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CN=N1)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.